Benzyl 2-(bromomethyl)piperidine-1-carboxylate

Description

Chemical Identity and Structural Features of Benzyl 2-(Bromomethyl)piperidine-1-carboxylate

Molecular Structure and IUPAC Nomenclature

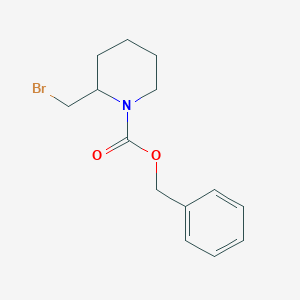

The IUPAC name for this compound, This compound , systematically describes its structure. The parent piperidine ring is substituted at the 1-position with a carboxylate ester (benzyloxycarbonyl group) and at the 2-position with a bromomethyl (-CH₂Br) group. The numbering begins at the nitrogen atom, with the carboxylate group occupying position 1 and the bromomethyl group at position 2.

The molecular formula, C₁₄H₁₈BrNO₂ , reflects 14 carbon atoms, 18 hydrogens, one bromine atom, one nitrogen atom, and two oxygen atoms. The SMILES notation, O=C(N1C(CBr)CCCC1)OCC2=CC=CC=C2 , encodes the connectivity: a piperidine ring (N1C(CBr)CCCC1) with a carbonyl group (O=C) linked to a benzyloxy moiety (OCC2=CC=CC=C2). The bromine atom introduces significant polarity and serves as a leaving group in nucleophilic substitution reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823484-43-0 | |

| Molecular Formula | C₁₄H₁₈BrNO₂ | |

| Molecular Weight | 312.20 g/mol | |

| SMILES | O=C(N1C(CBr)CCCC1)OCC2=CC=CC=C2 |

Crystallographic and Conformational Analysis

Crystallographic data for this compound are not publicly available in the provided sources. However, conformational analysis can be inferred from analogous piperidine derivatives. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents at the 2-position (bromomethyl) and 1-position (benzyloxycarbonyl) likely occupy equatorial positions to reduce 1,3-diaxial interactions.

The bromomethyl group’s electron-withdrawing nature may slightly flatten the chair conformation due to increased steric demand. Computational modeling (e.g., DFT calculations) could predict bond angles and torsional strain, but experimental X-ray diffraction data are required for definitive confirmation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The benzyl group’s aromatic protons would resonate as a multiplet near δ 7.3–7.4 ppm. The piperidine ring’s methylene protons adjacent to nitrogen (position 1) would appear as a triplet or multiplet near δ 3.5–4.0 ppm due to coupling with the bromomethyl group. The -CH₂Br protons are expected as a singlet or doublet near δ 3.3–3.7 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) would resonate near δ 155–160 ppm. The quaternary carbon attached to bromine would appear near δ 35–40 ppm, while aromatic carbons would fall between δ 125–135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show a strong absorption band near 1700–1750 cm⁻¹ for the carbonyl (C=O) stretch of the ester group. C-Br stretching vibrations typically appear as a medium-intensity band near 500–600 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) would appear at m/z 312.20 , with a characteristic isotopic pattern due to bromine’s natural abundance (¹⁹Br and ⁸¹Br in a ~1:1 ratio). Fragmentation would likely involve loss of the benzyl group (91 Da) or the bromomethyl moiety (94 Da).

Table 2: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.3–7.4 (aromatic), δ 3.3–4.0 (CH₂Br) |

| ¹³C NMR | δ 155–160 (C=O), δ 35–40 (C-Br) |

| IR | 1700–1750 cm⁻¹ (C=O), 500–600 cm⁻¹ (C-Br) |

| MS | m/z 312.20 ([M]⁺), isotopic doublet |

Physicochemical Properties

Density

The density of this compound is not explicitly reported. However, brominated compounds typically have densities between 1.3–1.6 g/cm³ due to the high atomic mass of bromine.

pKa

The ester group’s carbonyl oxygen has a pKa of approximately 4–5 , making it slightly acidic. The piperidine nitrogen, when deprotonated, has a pKa of ~10–11, but the benzyloxycarbonyl group reduces its basicity.

Solubility

This compound is likely soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) due to its ester and bromine functionalities. It is expected to have low water solubility (<1 mg/mL) owing to the hydrophobic benzyl and piperidine groups.

Table 3: Physicochemical Summary

| Property | Value/Description |

|---|---|

| Density | ~1.4 g/cm³ (estimated) |

| pKa | 4–5 (ester), 10–11 (piperidine) |

| Solubility | Soluble in DCM, DMF; insoluble in water |

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.20 g/mol |

IUPAC Name |

benzyl 2-(bromomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H18BrNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

PFVIAYOETZFRDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CBr)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(bromomethyl)piperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of piperidine with bromomethyl benzyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(bromomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted piperidine derivatives.

- Oxidation reactions produce carboxylic acids or ketones.

- Reduction reactions result in methylated piperidine derivatives .

Scientific Research Applications

Benzyl 2-(bromomethyl)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research on this compound includes its potential use in developing new drugs for neurological disorders and cancer treatment.

Mechanism of Action

The mechanism of action of Benzyl 2-(bromomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptor sites, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Benzyl 2-(Chloromethyl)piperidine-1-carboxylate

- Molecular Formula: C₁₄H₁₈ClNO₂ (vs. C₁₄H₁₈BrNO₂ for the bromo analog)

- Molecular Weight : 267.75 g/mol (vs. ~312.2 g/mol for bromo)

- Key Differences: The chloro analog exhibits lower molecular weight and reduced reactivity in nucleophilic substitutions compared to bromine due to weaker C–X bond polarization .

Benzyl 4-(Bromomethyl)piperidine-1-carboxylate

- CAS : 159275-17-9

- Substituent Position : Bromomethyl at the 4-position of piperidine.

- Applications : Used in cross-coupling reactions, such as Suzuki-Miyaura, due to enhanced steric accessibility at the 4-position compared to 2-substituted analogs .

Functional Group Variations

Benzyl 2-(2-Chloropyridin-3-yl)piperidine-1-carboxylate

Benzyl 3-(2-Bromoacetyl)piperidine-1-carboxylate

- Molecular Formula: C₁₅H₁₈BrNO₃

- Key Feature : Bromoacetyl group introduces a ketone moiety, enabling conjugate addition reactions.

- Complexity : Higher topological polar surface area (46.6 Ų) compared to the target compound, influencing solubility and bioavailability .

Structural Isomers and Heterocyclic Derivatives

Benzyl 6-Bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- CAS : 473737-32-5

- Structure : Spirocyclic indoline-piperidine hybrid.

- Applications: Potential use in CNS drug development due to structural similarity to spirooxindole pharmacophores .

Benzyl 2-(Pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

- CAS : 675602-64-9

- Structure : Pyrrolidine substituent enhances basicity and hydrogen-bonding capacity.

- Utility : May serve as a precursor for multitarget ligands in antipsychotic or antiviral therapies .

Comparative Data Table

| Compound Name | Substituent Position | Halogen/Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Reactivity | References |

|---|---|---|---|---|---|---|

| Benzyl 2-(bromomethyl)piperidine-1-carboxylate | 2-position | Bromomethyl | C₁₄H₁₈BrNO₂ | ~312.2 | SN2 reactions, drug intermediates | [8, 14] |

| Benzyl 2-(chloromethyl)piperidine-1-carboxylate | 2-position | Chloromethyl | C₁₄H₁₈ClNO₂ | 267.75 | Less reactive nucleophile | [7, 14] |

| Benzyl 4-(bromomethyl)piperidine-1-carboxylate | 4-position | Bromomethyl | C₁₄H₁₈BrNO₂ | ~312.2 | Suzuki couplings, steric accessibility | [8] |

| Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate | 3-position | Bromoacetyl | C₁₅H₁₈BrNO₃ | 340.22 | Conjugate additions, ketone chemistry | [18] |

| Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate | 2-position | Chloropyridinyl | C₁₈H₁₉ClN₂O₂ | 330.81 | Kinase inhibition, antimicrobials | [9] |

Biological Activity

Benzyl 2-(bromomethyl)piperidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of approximately 312.21 g/mol. Its structure includes a piperidine ring with a bromomethyl group at the second position, which enhances its reactivity and biological properties compared to other piperidine derivatives. The compound's ester functional group also contributes to its potential pharmacological applications.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar piperidine structures can inhibit bacterial growth and may serve as potential antimicrobial agents .

- CNS Effects : The compound is predicted to interact with neurotransmitter systems, suggesting potential applications in treating central nervous system disorders .

- Enzyme Inhibition : It has been associated with the inhibition of various enzymes, including those involved in inflammation and cancer progression .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the alkylation of piperidine derivatives with bromomethylbenzene under controlled conditions to ensure high yields and purity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 3-(bromomethyl)piperidine-1-carboxylate | Similar piperidine structure with different substitution | Potentially different biological activities |

| Benzyl 4-(bromomethyl)piperidine-1-carboxylate | Same core structure but varies in substitution location | Different reactivity patterns |

| Benzyl 2-(chloromethyl)piperidine-1-carboxylate | Chlorine instead of bromine | May exhibit different reactivity and stability |

The structural differences significantly influence their biological activities, highlighting the importance of substitution patterns in piperidine derivatives.

Case Studies and Research Findings

- Pharmacological Profiles : A study conducted using computer-aided drug design tools predicted that this compound could interact with multiple biological targets, including enzymes and receptors involved in neuroprotection and anti-inflammatory responses. The predicted probabilities for various activities were analyzed using the PASS (Prediction of Activity Spectra for Substances) tool, revealing a high likelihood of neuroprotective effects .

- In Vivo Studies : Preliminary in vivo studies have demonstrated that similar piperidine derivatives can elevate endocannabinoid levels in the brain, suggesting potential applications as analgesics or in treating neurodegenerative diseases . These findings support further exploration into the therapeutic uses of this compound.

- Antitumor Activity : Research has indicated that certain piperidine derivatives exhibit antitumor properties, with specific compounds demonstrating efficacy against cervical cancer cells. This suggests that this compound may also possess similar antitumor activity, warranting further investigation into its mechanisms of action against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(bromomethyl)piperidine-1-carboxylate?

- Methodology : The compound can be synthesized via bromination of a hydroxymethyl-piperidine precursor. For example, benzyl 2-(hydroxymethyl)piperidine-1-carboxylate can be treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. Alternatively, coupling reactions using bromomethyl intermediates (e.g., benzyl 4-(bromomethyl)piperidine-1-carboxylate analogs) may be adapted by modifying reaction conditions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products like di-brominated derivatives.

Q. How should researchers characterize this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+Na]⁺ peaks) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related piperidine derivatives .

Q. What common reactions does the bromomethyl group undergo in this compound?

- Reactivity : The bromomethyl group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols) or elimination to form alkenes under basic conditions. For example:

- Amine Substitution : React with primary/secondary amines to yield benzyl 2-(aminomethyl)piperidine-1-carboxylate derivatives, useful in drug discovery .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions with boronic acids using palladium catalysts .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, irrigate with saline solution and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for substitutions at the bromomethyl site?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while additives like cesium carbonate improve reaction yields in amine couplings .

- Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions, with microwave-assisted heating to reduce reaction time .

- Temperature Control : Maintain 50–80°C for substitution reactions to balance kinetics and side-product formation .

Q. What are the implications of stereochemistry in reactions involving this compound?

- Stereochemical Considerations :

- The piperidine ring’s chair/boat conformation influences reaction pathways. For example, bulky substituents may favor axial-to-equatorial transitions, altering product stereochemistry .

- Enantioselective synthesis (e.g., using chiral catalysts) can yield optically active derivatives, as shown in benzyl 2-((R)-2-hydroxypropyl)piperidine-1-carboxylate syntheses .

Q. How can contradictions in toxicity data among related piperidine derivatives be resolved?

- Risk Mitigation :

- Toxicological Gaps : While some SDS report "no known hazards" for similar compounds, others highlight incomplete toxicity profiles .

- Testing Recommendations : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., OECD 423) to fill data gaps. Cross-reference structural analogs (e.g., benzyl 4-hydroxy-piperidine derivatives) for hazard predictions .

Q. What computational methods predict the reactivity or stability of this compound?

- Computational Tools :

- Molecular Dynamics (MD) : Simulate bromomethyl group interactions with nucleophiles to predict substitution rates .

- DFT Calculations : Model transition states for elimination reactions (e.g., E2 mechanisms) to identify optimal base/solvent pairs .

- Docking Studies : Assess binding affinities of derivatives to biological targets (e.g., enzymes) for drug design applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.